molecular formula C₂¹³C₆H₉NO B138772 Acetanilide-13C6 CAS No. 201741-03-9

Acetanilide-13C6

Cat. No. B138772
CAS RN: 201741-03-9
M. Wt: 141.12 g/mol
InChI Key: FZERHIULMFGESH-OLGKHRKTSA-N
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Description

Acetanilide is a molecular crystal with a structure that features quasi-one-dimensional chains of hydrogen-bonded units, making it a model system for the vibrational spectroscopy of proteins . The electronic structure of acetanilide has been studied through molecular orbital calculations, revealing insights into the interaction between the phenyl and acetyl groups through the nitrogen atom . The crystal structure of acetanilide has been determined using X-ray diffraction and polarized infra-red radiation, showing that molecules are linked in chains by N-H-O hydrogen bonds . The structure has been further confirmed by neutron diffraction data, which did not find evidence for multiple conformations or proton transfer along the N-H...O hydrogen bond .

Synthesis Analysis

Acetanilide can be synthesized through various chemical reactions. One such method involves the ruthenium-catalyzed oxidative ortho-benzoxylation of acetanilides with aromatic acids, which proceeds via C-H bond activation . Another synthesis route is the formation of novel pyrano[2,3-b]quinolines from simple acetanilides via intramolecular 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of acetanilide has been extensively analyzed. The crystal structure is orthorhombic with molecules linked by N-H-O hydrogen bonds . The geometry of the molecule has been examined in detail, revealing that a single molecule lies approximately in two planes, with the aniline portion and the acetyl group inclined to each other . The restricted rotation about the carbon-nitrogen bonds of the amide group has been investigated, suggesting an equilibrium between E-and Z-form in solution .

Chemical Reactions Analysis

Acetanilide undergoes various chemical reactions, including the aforementioned oxidative ortho-benzoxylation and intramolecular 1,3-dipolar cycloaddition . Additionally, the vibrational spectroscopy of acetanilide has been a subject of interest due to the peculiar double-peak structure of the C=O stretching (amide I) band and its temperature dependence, which has been discussed in the context of polaron theory .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetanilide have been deduced from its molecular and crystal structure. The solubility characteristics and methods for the determination of acetanilide and its metabolites in biological fluids and tissues have been described, indicating a high degree of specificity . The vibrational anomalies observed in acetanilide have led to discussions about the molecular degrees of freedom responsible for these features . The close contacts between the amide proton and other molecular groups may affect the vibrational parameters .

Scientific Research Applications

Thermochemical Properties and Phase Transitions

Acetanilides, including isotopically labeled variants like Acetanilide-13C6, are used in thermochemical studies to understand vapor pressures, phase transitions, and enthalpies of formation. For example, Nagrimanov et al. (2018) conducted an experimental and theoretical study focusing on analgesics, including acetanilides, to collect thermochemical data like vapor pressures and enthalpies of formation. This research aids in understanding the thermochemical behaviors of these compounds, essential for their application in pharmaceuticals and materials science (Nagrimanov et al., 2018).

Chemoproteomic Profiling

In the realm of toxicology and pharmacology, chemoproteomic platforms utilize acetanilides to map proteome-wide cysteine reactivity, as shown by Counihan et al. (2017). Their study on acetochlor, a widely used acetanilide herbicide, revealed its interaction with protein targets in vivo, affecting mitochondrial and peroxisomal fatty acid oxidation. Such insights are crucial for understanding the molecular mechanisms of toxicity associated with acetanilide compounds (Counihan et al., 2017).

Molecular Interactions with Organic Matter

Jayasundera et al. (2003) investigated the interactions of acetanilide pesticides with organic matter using NMR spectroscopy. This study provides valuable information on how acetanilides interact with different types of organic matter, which is essential for understanding their environmental behavior and fate (Jayasundera et al., 2003).

Metabolism and Biodegradation Studies

Research on the metabolism and biodegradation of acetanilides, including labeled compounds like Acetanilide-13C6, provides insights into their environmental persistence and transformation. Studies like that by Scarfe et al. (2002) on the urinary metabolites of bromoaniline derivatives help understand the metabolic pathways and potential environmental impact of acetanilides (Scarfe et al., 2002).

Synthesis and Chemical Transformations

Acetanilide derivatives, including those labeled with isotopes, are pivotal in synthetic chemistry for producing various pharmacologically active compounds. Research by Manikandan and Jeganmohan (2014) on the hydroarylation of anilides with alkynes demonstrates the utility of acetanilides in synthesizing ortho-alkenylated anilines, important intermediates in organic synthesis (Manikandan & Jeganmohan, 2014).

Mechanism of Action

Target of Action

Acetanilide-13C6, also known as N-(Phenyl-13C6)acetamide , is a derivative of acetanilide . The primary target of acetanilide is the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response.

Mode of Action

Acetanilide-13C6, like its parent compound acetanilide, inhibits the COX enzyme, thereby reducing the production of prostaglandins . This results in a decrease in the symptoms associated with inflammation such as pain and fever .

Biochemical Pathways

The action of Acetanilide-13C6 affects the arachidonic acid pathway. By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are responsible for producing inflammation, pain, and fever responses in the body .

Pharmacokinetics

The pharmacokinetics of Acetanilide-13C6 would be expected to be similar to that of acetanilide. Acetanilide is well absorbed in the gastrointestinal tract and undergoes first-pass metabolism in the liver . It is primarily metabolized by the liver into paracetamol, which is then further metabolized and excreted in the urine . The presence of the 13C6 label in Acetanilide-13C6 could potentially be used to track its metabolism and excretion .

Result of Action

The inhibition of prostaglandin synthesis by Acetanilide-13C6 results in an analgesic (pain-relieving) and antipyretic (fever-reducing) effect . It should be noted that the use of acetanilide and its derivatives has been associated with methemoglobinemia, a condition in which an abnormal amount of methemoglobin is produced .

Action Environment

The action of Acetanilide-13C6 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, potentially leading to drug interactions . Additionally, factors such as the individual’s age, health status, and genetic makeup can influence how Acetanilide-13C6 is metabolized and excreted .

Safety and Hazards

Acetanilide-13C6 can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It is also advised to wear personal protective equipment and face protection .

properties

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-OLGKHRKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480127
Record name Acetanilide-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide-13C6

CAS RN

201741-03-9
Record name Acetanilide-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201741-03-9
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